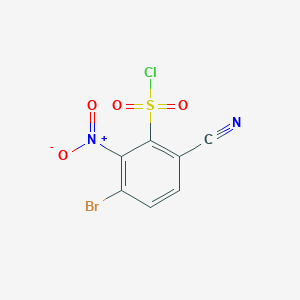
2-(アミノメチル)-2-フルオロ-3-メチルペンタン-1-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H19Cl2FN2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
亜鉛イオンの蛍光測定
この化合物は、亜鉛イオンの蛍光測定のための新規ベンゾイミダゾール系ケモセンサーの開発に利用されています。 このケモセンサーは、Zn^2+イオンの存在下で、強く、迅速なターンオン蛍光応答を示し、化学、生物学、医学、環境科学などの様々な分野における認識事象の理解に不可欠です .
キレート強化蛍光
この化合物によるZn^2+イオンの認識は、キレート強化蛍光効果に基づいています。 この効果は、生化学アッセイや環境モニタリングにおける金属イオンの感度検出に重要です .
シッフ塩基ケモセンサーの合成
この化合物は、シッフ塩基ケモセンサーの合成におけるビルディングブロックとして役立ちます。 これらのケモセンサーは、蛍光シグナルの変化によってアナライトを選択的に認識するように設計されており、金属イオンや有毒ガスを含む様々な物質の検出に適用できます .
水試料中の亜鉛の定量化
これは、実際の水試料中の亜鉛濃度を決定する際のケモセンサーの実用的な応用をテストするために使用されてきました。 これは、人間の健康を維持し、不足と過剰の両方の有害な影響を防ぐために亜鉛レベルを監視するために特に重要です .
他の化合物の合成のための試薬
試薬として、この化合物は、他の幅広い化学物質の合成に関与しています。 この用途は、様々な治療目的のために新しい化合物が絶えず合成されている医薬品研究と創薬において、基本的なものです.
生化学研究における緩衝剤
生化学的および生理学的試験では、緩衝剤として作用します。 これは、多くの生物学的反応と実験手順において重要な要素である、溶液のpHを維持するために不可欠です.
金属イオンのキレート剤
キレート剤としてのこの化合物の役割は、金属イオンを結合および隔離する上で重要です。 これは、生物系における金属イオンの恒常性に関する研究や、金属イオン関連の疾患の治療法の開発に影響を与えます.
創薬と生化学研究
最後に、創薬と生化学研究に使用されています。その特性により、リードの特定と最適化を含む創薬の様々な段階に適しています。 さらに、生化学研究におけるその役割は、酵素動力学、受容体-リガンド相互作用、細胞シグナル伝達経路に関する研究にまで及びます.
特性
IUPAC Name |
2-butan-2-yl-2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17FN2.2ClH/c1-3-6(2)7(8,4-9)5-10;;/h6H,3-5,9-10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOAPBWIDWMOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)

